molecular formula C19H18ClN3O4 B11089626 N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetohydrazide

N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetohydrazide

Cat. No.: B11089626
M. Wt: 387.8 g/mol
InChI Key: ALPOSKBHYCZBLK-UHFFFAOYSA-N
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Description

N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetohydrazide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring both chlorophenyl and methoxyphenyl groups, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetohydrazide typically involves multiple steps:

    Formation of the Pyrrolidinone Core: The initial step often involves the reaction of 4-chlorobenzaldehyde with succinic anhydride to form 4-chlorophenylsuccinic anhydride. This intermediate is then cyclized to form the 2,5-dioxopyrrolidinone core.

    Introduction of the Hydrazide Group: The pyrrolidinone core is then reacted with hydrazine hydrate to introduce the hydrazide functionality.

    Coupling with 4-Methoxyphenylacetic Acid: The final step involves coupling the hydrazide intermediate with 4-methoxyphenylacetic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to hydroxyl groups.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated pyrrolidinone derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its structural features, it may act as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies investigating its biological activity, including its potential as an anti-inflammatory or anticancer agent.

    Materials Science: The compound’s unique structure might be explored for the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action of N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetohydrazide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and methoxyphenyl groups suggests potential interactions with hydrophobic pockets in proteins, while the hydrazide group could form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetohydrazide is unique due to the specific combination of functional groups it possesses. This combination allows for a diverse range of chemical reactions and potential biological activities, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Properties

Molecular Formula

C19H18ClN3O4

Molecular Weight

387.8 g/mol

IUPAC Name

N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetohydrazide

InChI

InChI=1S/C19H18ClN3O4/c1-27-15-8-2-12(3-9-15)10-17(24)22-21-16-11-18(25)23(19(16)26)14-6-4-13(20)5-7-14/h2-9,16,21H,10-11H2,1H3,(H,22,24)

InChI Key

ALPOSKBHYCZBLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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